molecular formula C11H18N2O2S B2450792 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide CAS No. 379254-18-9

2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide

Cat. No.: B2450792
CAS No.: 379254-18-9
M. Wt: 242.34
InChI Key: CFHNDLPTUAMFQJ-UHFFFAOYSA-N
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Description

2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol . It is a sulfonamide derivative, characterized by the presence of an amino group, diethyl groups, and a methyl group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-amino-5-methylbenzenesulfonamide followed by N,N-diethylation. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and the diethylation is achieved using diethylamine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. These interactions can result in antimicrobial, anti-inflammatory, and other therapeutic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N,N-diethyl-5-methylbenzene-1-sulfonamide is unique due to the presence of both diethyl and methyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications, distinguishing it from other sulfonamide derivatives .

Properties

IUPAC Name

2-amino-N,N-diethyl-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-8-9(3)6-7-10(11)12/h6-8H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHNDLPTUAMFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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